2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol
Description
2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol is a tertiary amine derivative featuring a pyrrolidine ring linked via a three-carbon propyl chain to a methyl-substituted aminoethanol backbone. The compound’s structure combines a hydrophilic ethanol moiety with a lipophilic pyrrolidine-propylamine chain, conferring amphiphilic properties. Pyrrolidine, a five-membered saturated heterocycle, adopts a puckered conformation in non-planar states, as described by Cremer-Pople ring-puckering coordinates . This compound’s synthesis likely involves alkylation or reductive amination steps, akin to methods used for structurally related acrylamide derivatives (e.g., ’s quinazoline-based compound) .
Properties
CAS No. |
62237-08-5 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-[methyl(3-pyrrolidin-1-ylpropyl)amino]ethanol |
InChI |
InChI=1S/C10H22N2O/c1-11(9-10-13)5-4-8-12-6-2-3-7-12/h13H,2-10H2,1H3 |
InChI Key |
CWAVNUIAGFQGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1CCCC1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol typically involves the reaction of 3-(pyrrolidin-1-yl)propylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methyl(3-(pyrrolidin-1-yl)propyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol with three analogs:
Notes:
- <sup>a</sup>logP predicted via XLogP3 method.
- <sup>b</sup>pKa estimated using MarvinSketch.
- <sup>c</sup>Cremer-Pople parameters (q = puckering amplitude, θ = phase angle) derived from crystallographic studies .
Key Observations:
Chain Length and Lipophilicity: The propyl chain in the target compound balances lipophilicity (logP = 1.2) compared to shorter ethyl chains (logP = 1.5 in piperidinyl-ethyl analog) due to reduced hydrophobic surface area. Secondary amines (e.g., 2-[(3-Pyrrolidin-1-ylpropyl)amino]ethanol) exhibit lower logP (0.7) owing to increased polarity.
Amine Basicity :
- Tertiary amines (pKa ~9.5–9.8) are less basic than secondary amines (pKa ~10.2) due to reduced solvation effects, impacting protonation states under physiological conditions.
Ring Conformation :
- Pyrrolidine rings in the target compound and its secondary amine analog exhibit higher puckering amplitudes (q = 0.48–0.52) compared to piperidine (q = 0.25), which adopts a chair conformation . Phase angle (θ) differences reflect distinct pseudorotational states, influencing steric interactions in molecular recognition.
Functional Implications
- Bioactivity: While ’s compound targets SETD8 methyltransferase via a quinazoline scaffold , the target compound’s ethanolamine backbone may favor interactions with GPCRs or ion channels.
- Solubility: The hydroxyl group in ethanolamine enhances aqueous solubility compared to purely aliphatic analogs.
Biological Activity
2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol, with the CAS number 62237-08-5, is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial applications.
The molecular formula of 2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol is C10H22N2O, with a molecular weight of 186.29 g/mol. The IUPAC name for this compound is 2-[methyl(3-pyrrolidin-1-ylpropyl)amino]ethanol.
| Property | Value |
|---|---|
| CAS No. | 62237-08-5 |
| Molecular Formula | C10H22N2O |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | 2-[methyl(3-pyrrolidin-1-ylpropyl)amino]ethanol |
| InChI Key | CWAVNUIAGFQGRQ-UHFFFAOYSA-N |
The biological activity of 2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances its binding affinity to these targets, influencing their biological functions.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A study highlighted the antibacterial activity of derivatives related to pyrrolidine compounds, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.0039 mg/mL, indicating strong antibacterial potential .
Case Studies and Research Findings
- Antibacterial Properties : In vitro studies have demonstrated that compounds similar to 2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol exhibit potent antibacterial activity. For instance, derivatives with structural similarities showed MIC values ranging from 0.0048 mg/mL to 0.025 mg/mL against various strains .
- Research on Structure-Activity Relationship (SAR) : A detailed SAR study indicated that modifications in the pyrrolidine ring significantly affect the biological activity of these compounds. Substituents on the nitrogen atom and variations in the alkyl chain length influenced antibacterial efficacy .
- Potential Applications : Beyond antibacterial applications, the compound's unique structure positions it as a potential candidate for further research in drug development targeting various diseases caused by resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
